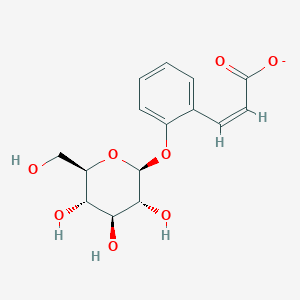
2-(beta-D-glucosyloxy)-cis-cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(beta-D-glucosyloxy)-cis-cinnamate is a hydroxy monocarboxylic acid anion that is the conjugate base of 2-(beta-D-glucosyl)oxy-cis-cinnamic acid; major species ar pH 7.3. It is a conjugate base of a 2-(beta-D-glucosyloxy)-cis-cinnamic acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2-(beta-D-glucosyloxy)-cis-cinnamate is a hydroxy monocarboxylic acid anion characterized by the presence of a glucosyl group attached to the cinnamate structure. This modification enhances its solubility and bioactivity, making it a subject of interest in various research areas.
Medicinal Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage, such as cancer and cardiovascular diseases .
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. Its mechanism involves modulating signaling pathways associated with inflammation, making it a candidate for further pharmacological development .
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. This characteristic is particularly valuable in the development of natural preservatives for food products and therapeutic agents for infectious diseases .
Agricultural Applications
Plant Growth Regulation
this compound has been investigated for its role as a plant growth regulator. It promotes growth and development in certain plant species by enhancing photosynthetic efficiency and nutrient uptake .
Pest Resistance
Research indicates that this compound may enhance pest resistance in plants. By modifying secondary metabolite pathways, it can increase the production of defensive compounds, thus reducing the need for synthetic pesticides .
Food Science Applications
Natural Preservatives
Due to its antimicrobial properties, this compound is being explored as a natural food preservative. Its ability to inhibit microbial growth can extend the shelf life of perishable products without the adverse effects associated with synthetic preservatives .
Flavor Enhancer
The compound's pleasant aroma and flavor profile make it suitable for use as a natural flavoring agent in food products. Its incorporation could enhance consumer acceptance of food items while providing health benefits associated with its bioactive properties .
Case Studies
Análisis De Reacciones Químicas
Biosynthetic Pathway
The compound forms through enzymatic glycosylation:
Reaction :
cis-coumarinic acid + UDP-α-D-glucose → 2-(β-D-glucosyloxy)-cis-cinnamate + UDP + H⁺
This glycosylation masks the reactive phenolic group, reducing autoxidation risks while enabling compartmentalization .
Hydrolytic Reactions
The glucosyl group is cleaved by specific hydrolases:
Reaction :
2-(β-D-glucosyloxy)-cis-cinnamate + H₂O → cis-coumarinic acid + D-glucose
Enzymatic Modifications
The compound participates in secondary metabolic pathways:
Acyl Transfer
Reaction :
2-(β-D-glucosyloxy)-cis-cinnamate + acetyl-CoA → acetylated derivative + CoA
Oxidative Coupling
Reaction :
2×(2-(β-D-glucosyloxy)-cis-cinnamate) + O₂ → dimeric lignan + 2 H₂O
Stability and Reactivity
| Factor | Effect on Compound |
|---|---|
| pH > 8.0 | Non-enzymatic β-glucosidic bond hydrolysis accelerates |
| UV exposure | Cis-trans isomerization at the cinnamate double bond |
| Metal ions (Fe³⁺/Cu²⁺) | Catalyze oxidative degradation of the aglycone |
Biological Interactions
-
Detoxification : Glucosylation neutralizes electrophilic sites on coumarinic acid, reducing cytotoxicity .
-
Pathogen defense : Hydrolysis by β-glucosidases during herbivory releases antimicrobial coumarinic acid .
-
Pollutant metabolism : Serves as a model substrate for studying xenobiotic glucosylation in phytoremediation .
This glycoside’s reactivity is tightly regulated by spatial separation of UGTs and GHs, ensuring controlled activation of its aglycone in plants .
Propiedades
Fórmula molecular |
C15H17O8- |
|---|---|
Peso molecular |
325.29 g/mol |
Nombre IUPAC |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
Clave InChI |
GVRIYIMNJGULCZ-QLFWQTQQSA-M |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















